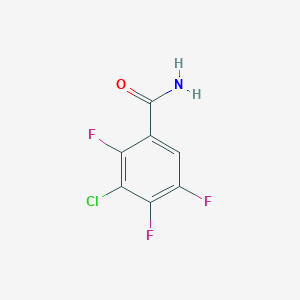

3-Chloro-2,4,5-trifluorobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-2,4,5-trifluorobenzamide: is an organic compound with the molecular formula C7H3ClF3NO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and fluorine atoms

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4,5-trifluorobenzamide typically involves the chlorination and fluorination of benzamide derivatives. One common method includes the reaction of 3-chloro-2,4,5-trifluorobenzoic acid with ammonia or amines under controlled conditions to form the amide bond .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes including halogenation reactions, purification steps, and the use of catalysts to enhance yield and purity. The use of anhydrous ferric chloride as a catalyst in the chlorination process is common due to its efficiency and cost-effectiveness .

化学反应分析

Types of Reactions: 3-Chloro-2,4,5-trifluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Products: Various substituted benzamides depending on the substituent introduced.

Oxidation Products: Oxidized derivatives of the benzamide.

Reduction Products: Reduced forms of the benzamide, potentially leading to amines or other functional groups

科学研究应用

Antitubercular Agents

One of the most promising applications of 3-chloro-2,4,5-trifluorobenzamide is as a precursor in the synthesis of novel antitubercular agents. It has been utilized in the development of 8-nitro-1,3-benzothiazin-4-ones, which are a new class of drugs targeting tuberculosis. Two specific compounds, BTZ043 and PBTZ169 (macozinone), derived from this benzamide, have progressed to clinical trials . The structural characteristics of these compounds suggest that they effectively inhibit the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), crucial for the survival of Mycobacterium tuberculosis .

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit antibacterial properties. For instance, compounds containing this structure have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) through mechanisms involving bacterial efflux systems . This suggests potential for developing new antibiotics based on this compound.

Fungicides and Metabolites

This compound is also identified as a degradation product of fluopicolide and fluopyram fungicides. Studies have demonstrated that this compound can impact plant growth and development by causing leaf epinasty and impairing berry development . Understanding these effects is crucial for assessing the environmental impact of these fungicides and optimizing their use in agriculture.

Computational Studies

Recent computational studies have focused on the conformational stability and vibrational spectra of this compound and related compounds. These studies utilize density functional theory to analyze thermochemical properties, providing insights into the molecular behavior of this compound under various conditions . Such theoretical investigations are essential for predicting the reactivity and stability of chemical compounds in different environments.

Data Table: Summary of Applications

Case Study 1: Antitubercular Drug Development

In a study by Makarov et al., this compound was synthesized as part of the pathway to develop new antitubercular agents. The resulting compounds were tested for their efficacy against Mycobacterium tuberculosis with promising results leading to further clinical evaluation .

Case Study 2: Environmental Impact Assessment

Research examining fluopicolide's degradation highlighted this compound's role as a metabolite that can influence plant physiology negatively. This study emphasizes the need for careful monitoring of pesticide residues in agricultural settings to mitigate adverse effects on crops .

作用机制

The mechanism of action of 3-Chloro-2,4,5-trifluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

2,4,5-Trifluorobenzamide: Similar in structure but lacks the chlorine atom.

3-Chloro-2,4-difluorobenzamide: Similar but has one less fluorine atom.

3-Chloro-4,5-difluorobenzamide: Similar but with different positions of fluorine atoms

Uniqueness: 3-Chloro-2,4,5-trifluorobenzamide is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications .

属性

IUPAC Name |

3-chloro-2,4,5-trifluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIMFAMVOLVNPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543946 |

Source

|

| Record name | 3-Chloro-2,4,5-trifluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101513-85-3 |

Source

|

| Record name | 3-Chloro-2,4,5-trifluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。